molecular formula C20H19N5O4S2 B2424291 N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 872594-67-7

N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B2424291
CAS No.: 872594-67-7
M. Wt: 457.52
InChI Key: LRLHROSNEHUDIO-UHFFFAOYSA-N
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Description

N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C20H19N5O4S2 and its molecular weight is 457.52. The purity is usually 95%.
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Properties

IUPAC Name

N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O4S2/c26-16(21-10-15-7-4-8-29-15)12-30-20-24-23-19(31-20)22-18(28)13-9-17(27)25(11-13)14-5-2-1-3-6-14/h1-8,13H,9-12H2,(H,21,26)(H,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRLHROSNEHUDIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=NN=C(S3)SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound that exhibits significant biological activity due to its unique structural features, including a thiadiazole ring, a furan moiety, and an amide linkage. This article explores its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Overview

The molecular structure of the compound can be represented as follows:

Molecular Formula C14H18N4O3S2\text{Molecular Formula C}_{14}\text{H}_{18}\text{N}_4\text{O}_3\text{S}_2
Molecular Weight 354 44 g mol\text{Molecular Weight 354 44 g mol}

1. Antimicrobial Properties

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit strong antimicrobial activity. For instance, derivatives of this class have demonstrated efficacy against various pathogens, making them potential candidates for treating infections .

Compound Activity Reference
Thiadiazole DerivativesAntimicrobial
Furan-Based CompoundsAntifungal
Piperidine DerivativesDiverse pharmacological effects

2. Anticancer Potential

The anticancer properties of thiadiazole derivatives have been extensively studied. For example, compounds with the 1,3,4-thiadiazole structure have shown growth-inhibiting activities against various cancer cell lines such as HL-60 (human leukemia) and MCF7 (breast cancer), with IC50 values indicating significant potency .

Cell Line IC50 Value (μM) Reference
HL-600.15
MCF712
CHO3.4

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound is also noteworthy. The presence of the thiadiazole moiety contributes to its ability to inhibit inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
  • Modulation of Signaling Pathways : It may interfere with signaling pathways that promote inflammation and tumor growth.
  • Interaction with Cellular Targets : The unique structural components allow for interactions with various cellular targets that mediate its biological effects.

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Anticancer Study : A study evaluated the cytotoxic effects of various thiadiazole derivatives on cancer cell lines and found significant growth inhibition associated with specific structural modifications .
  • Antimicrobial Study : Another study focused on the antimicrobial efficacy of thiadiazole derivatives against resistant strains of bacteria, demonstrating promising results in vitro .

Scientific Research Applications

Structural Characteristics

The compound can be described by its molecular formula C20H19N5O4S2C_{20}H_{19}N_{5}O_{4}S_{2} and a molecular weight of approximately 457.52 g/mol. Its structural complexity is attributed to several functional groups that enhance its reactivity and biological activity.

Antimicrobial Properties

Research has shown that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial activity. Studies indicate that derivatives of this class can effectively target various pathogens, making them promising candidates for treating infections.

Key Findings:

  • Thiadiazole Derivatives: Demonstrated potent antimicrobial effects against resistant bacterial strains.
Compound TypeActivityReference
Thiadiazole DerivativesAntimicrobial
Furan-Based CompoundsAntifungal

Anticancer Potential

The anticancer properties of thiadiazole derivatives have been extensively studied. Compounds with the 1,3,4-thiadiazole structure have shown significant growth-inhibiting activities against various cancer cell lines, including HL-60 (human leukemia) and MCF7 (breast cancer).

Key Findings:

  • IC50 Values: Indicate substantial potency against specific cancer cell lines.

Case Studies:

  • A study evaluated the cytotoxic effects of thiadiazole derivatives on cancer cell lines and found significant growth inhibition associated with specific structural modifications.

Anti-inflammatory Effects

The compound's anti-inflammatory potential is noteworthy due to the presence of the thiadiazole moiety, which may inhibit inflammatory pathways. This property could be beneficial in treating conditions characterized by chronic inflammation.

Mechanisms of Action:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
  • Modulation of Signaling Pathways: It may interfere with signaling pathways that promote inflammation and tumor growth.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the thiadiazole core via cyclization of thiosemicarbazides under acidic conditions (e.g., H₂SO₄) .
  • Step 2 : Functionalization with the furan-2-ylmethylamino group via nucleophilic substitution or amide coupling .
  • Step 3 : Introduction of the pyrrolidine-3-carboxamide moiety using coupling agents like EDCI/HOBt .
  • Characterization : Intermediates are monitored via TLC and confirmed using ¹H/¹³C NMR (for regiochemistry) and HRMS (for molecular weight validation) .

Q. How can researchers confirm the structural integrity of this compound, particularly its stereochemistry and functional group orientation?

  • Methodological Answer :

  • X-ray crystallography is ideal for resolving stereochemical ambiguities, though computational modeling (e.g., DFT) can predict electronic properties and substituent effects .
  • IR spectroscopy identifies key functional groups (e.g., C=O at ~1650–1700 cm⁻¹, NH stretches at ~3200–3400 cm⁻¹) .
  • 2D NMR techniques (e.g., COSY, NOESY) map spatial relationships between protons, critical for confirming thioether linkages and furan orientation .

Q. What preliminary biological screening assays are recommended to assess this compound’s potential pharmacological activity?

  • Methodological Answer :

  • In vitro assays :
  • Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram– bacteria and fungi) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Fluorometric assays for kinases or proteases (e.g., COX-2 inhibition for anti-inflammatory potential) .
  • Controls : Include reference drugs (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :

  • Modifications : Systematically alter substituents (e.g., replace furan with thiophene, vary pyrrolidine substituents) .
  • Assay Design : Test derivatives against a panel of targets (e.g., kinases, GPCRs) to identify selectivity trends .
  • Data Analysis : Use QSAR models (e.g., CoMFA, CoMSIA) to correlate electronic/hydrophobic parameters with activity .

Q. What experimental strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Reproducibility Checks : Validate assay conditions (e.g., pH, serum content) that may alter compound stability .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites .
  • Target Engagement Studies : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm direct binding to purported targets .

Q. How can computational methods guide the elucidation of this compound’s mechanism of action?

  • Methodological Answer :

  • Molecular Docking : Simulate interactions with homology-modeled targets (e.g., EGFR, tubulin) using AutoDock Vina .
  • MD Simulations : Analyze binding stability over 100+ ns trajectories (GROMACS/AMBER) to identify critical residues .
  • Pathway Analysis : Integrate RNA-seq or proteomics data with KEGG/GO databases to map affected pathways .

Q. What are the challenges in scaling up synthesis for in vivo studies, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Yield Optimization : Screen solvents (DMF vs. acetonitrile) and catalysts (e.g., Pd/C for hydrogenation) .
  • Purity Control : Use preparative HPLC (>95% purity) and validate via DSC (differential scanning calorimetry) for polymorph consistency .
  • Green Chemistry : Replace toxic reagents (e.g., POCl₃) with microwave-assisted or flow-chemistry alternatives .

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